2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide
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Description
2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C23H22FN3O2S and its molecular weight is 423.51. The purity is usually 95%.
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Biological Activity
2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a heterocyclic compound with a complex structure that suggests potential biological activity. This compound is part of a class of molecules that may exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on existing research and provides insights into its mechanisms of action.
The molecular formula for this compound is C23H22FN3O2S, with a molecular weight of approximately 423.5 g/mol. The presence of cyano and fluorophenyl groups is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H22FN3O2S |
Molecular Weight | 423.5 g/mol |
IUPAC Name | This compound |
CAS Number | 489444-22-6 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The cyano group may enhance binding affinity to enzymes or receptors involved in various biochemical pathways. The tetrahydropyridine ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for enzyme-substrate recognition.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
- Cell Signaling Pathways : Modulation of signaling pathways could lead to changes in cell proliferation or apoptosis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that such compounds can reduce cell viability in various cancer cell lines.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound could have antimicrobial effects against specific bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydropyridine derivatives for anticancer activity. The results indicated that modifications to the cyano and fluorophenyl groups significantly enhanced cytotoxicity against breast cancer cells .
- Anti-inflammatory Mechanism :
-
Antimicrobial Testing :
- A comparative study found that derivatives with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antimicrobial agents .
Properties
IUPAC Name |
2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-13-8-14(2)22(15(3)9-13)26-21(29)12-30-23-18(11-25)17(10-20(28)27-23)16-6-4-5-7-19(16)24/h4-9,17H,10,12H2,1-3H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZOLVRFVJBBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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